![molecular formula C14H14N4O B2742540 N-phenyl-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxamide CAS No. 1706079-75-5](/img/structure/B2742540.png)
N-phenyl-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of pyrido[4,3-d]pyrimidines involves several steps. The process typically starts with 5-acetyl-N-acyl-6-amino-4-methylsulfanyl-2-phenylpyrimidines. These are then heated with MeONa at reflux in BuOH, leading to the formation of pyrido[4,3-d]pyrimidin-5-ones or pyrido[4,3-d]pyrimidin-7-ones .Scientific Research Applications
Antioxidant Activity
The heterocyclic ring system of pyrido[2,3-d]pyrimidines is a privileged scaffold in medicinal chemistry, known for its diverse biological activities. Researchers have synthesized pyrimidine derivatives through the condensation of an α,β-unsaturated ketone with 4-amino-6-hydroxy-2-mercaptopyrimidine monohydrate. These compounds were evaluated for their antioxidant potential using the DPPH assay. While they did not significantly interact with DPPH, they strongly inhibited lipid peroxidation . Notably, pyrimidine derivatives 2a, 2f, and chalcone 1g demonstrated potent lipoxygenase (LOX) inhibition.
Anti-Lipid Peroxidation Activity
The same synthesized compounds were assessed for their ability to inhibit lipid peroxidation. Among them, pyrimidine derivatives 2a and 2f exhibited remarkable anti-lipid peroxidation effects. These findings suggest their potential use in preventing oxidative damage .
Interaction with Glutathione
Glutathione is a crucial antioxidant in cells. Interestingly, all tested pyrimidine derivatives (except 1h) were found to interact with glutathione. This interaction could have implications for cellular redox balance and detoxification processes .
Cytotoxicity Against Cancer Cells
In vitro cytotoxicity assays were performed using the HaCaT (human keratinocyte) and A549 (lung carcinoma) cell lines. At 100 μM concentration, none of the compounds showed viability in the HaCaT cell line. However, in the A549 cell line, the tested compounds exhibited strong cytotoxic effects. Derivative 2d was particularly potent at 50 μM .
Structure-Activity Relationships
The substitution pattern at C2 and C4 of pyrido[2,3-d]pyrimidin-7(8H)-ones is correlated with desired biological activity, such as tyrosine kinase inhibition. Meanwhile, the substitution at C5 and C6 influences receptor selectivity. Understanding these relationships can guide further drug design and optimization .
Structural Confirmation
Researchers have synthesized novel pyrido[2,3-d:6,5-d’]dipyrimidinone, pyrido[2,3-d:6,5-d’]dipyrimidindione, and N-acetyl pyrido[2,3-d]pyrimidin acetamide derivatives. These compounds offer potential for various applications, and their structural characterization is essential for further studies .
Future Directions
The future directions for the study of “N-phenyl-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxamide” and related compounds could involve further exploration of their biological activities and potential applications. For instance, some pyrido[4,3-d]pyrimidines have shown promise as phosphatidylinositol 3-kinase (PI3K) inhibitors .
Mechanism of Action
Target of Action
Similar compounds, derivatives of pyrido[2,3-d]pyrimidine, have been identified as inhibitors of phosphatidylinositol 3-kinase (pi3k) and protein tyrosine kinases . These enzymes play crucial roles in cellular processes such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which makes them important targets for therapeutic intervention .
Mode of Action
Similar compounds have been shown to inhibit the activity of their target enzymes, thereby disrupting the biochemical pathways they regulate .
Biochemical Pathways
The biochemical pathways affected by N-phenyl-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxamide are likely to be those regulated by its target enzymes. For instance, PI3K is involved in the PI3K/Akt signaling pathway, which regulates cell cycle progression and survival . Protein tyrosine kinases are involved in various signaling pathways that regulate cellular processes such as cell growth, differentiation, and apoptosis .
Result of Action
The molecular and cellular effects of N-phenyl-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxamide’s action would depend on its mode of action and the biochemical pathways it affects. Inhibition of PI3K and protein tyrosine kinases could potentially disrupt cell growth and proliferation, induce cell cycle arrest, and promote apoptosis .
Action Environment
The action, efficacy, and stability of N-phenyl-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxamide could be influenced by various environmental factors. These might include the physiological and pathological state of the organism, the presence of other drugs or substances, and specific conditions such as temperature and pH .
properties
IUPAC Name |
N-phenyl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O/c19-14(17-12-4-2-1-3-5-12)18-7-6-13-11(9-18)8-15-10-16-13/h1-5,8,10H,6-7,9H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIRKVICCMRZCNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CN=CN=C21)C(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-phenyl-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

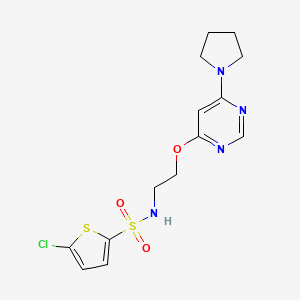
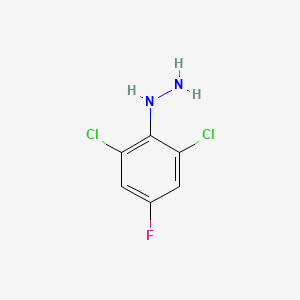
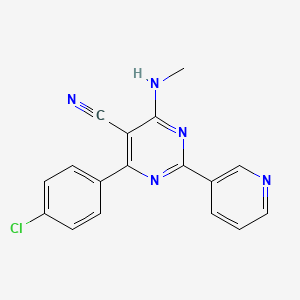
![methyl 1-[4-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxymethyl]benzoyl]piperidine-4-carboxylate](/img/structure/B2742460.png)
![N-[cyano(cyclohexyl)methyl]-3-[5,7-dimethyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]propanamide](/img/structure/B2742462.png)

![[2-[3-(4-methoxyphenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]-2-oxoethyl] 2-[[(E)-2-phenylethenyl]sulfonylamino]acetate](/img/structure/B2742466.png)

![Methyl 4-[[2-(3,5-dimethoxybenzoyl)-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate](/img/structure/B2742470.png)
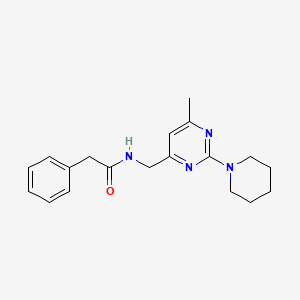

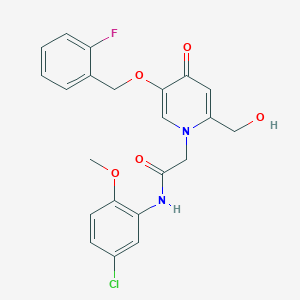
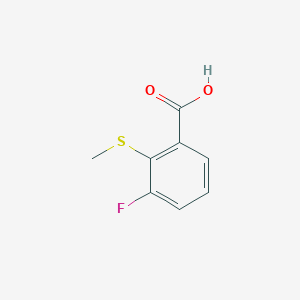
![(E)-3-(4-methoxyphenyl)-1-(2-methylimidazo[1,2-a]pyridin-3-yl)-2-propen-1-one](/img/structure/B2742480.png)